(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol
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Overview
Description
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the desired position on the sugar ring.
Hydroxylation: Addition of hydroxyl groups to the sugar moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine base or other functional groups.
Substitution: Replacement of the fluorine atom or hydroxyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted nucleoside analogs.
Scientific Research Applications
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances its stability and resistance to enzymatic degradation. This compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.
2’-Fluoro-2’-deoxyguanosine: Similar structure with a different purine base.
2’-Fluoro-2’-deoxycytidine: A fluorinated pyrimidine analog.
Uniqueness
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a purine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-purin-9-yloxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O3/c11-7-6(2-16)18-10(8(7)17)15-4-14-5-1-12-3-13-9(5)15/h1,3-4,6-8,10,16-17H,2H2/t6-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXDTYQUWFQGP-FDDDBJFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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